N4,N4-dimethyl-2-morpholinopyrimidine-4,5-diamine
Overview
Description
N4,N4-dimethyl-2-morpholinopyrimidine-4,5-diamine is a chemical compound with the molecular formula C10H17N5O and a molecular weight of 223.28 g/mol . It is a pyrimidine derivative that contains a morpholine ring and two methyl groups attached to the nitrogen atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N4,N4-dimethyl-2-morpholinopyrimidine-4,5-diamine typically involves the reaction of 2-chloro-4,5-diaminopyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at an elevated temperature to facilitate the substitution of the chlorine atom with the morpholine ring . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
N4,N4-dimethyl-2-morpholinopyrimidine-4,5-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific atoms or groups within the molecule.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or other condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
N4,N4-dimethyl-2-morpholinopyrimidine-4,5-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N4,N4-dimethyl-2-morpholinopyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may interfere with DNA synthesis or repair mechanisms, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N4,N4-dimethyl-2-morpholinopyrimidine-4,5-diamine can be compared with other similar compounds, such as:
2-morpholinopyrimidine-4,5-diamine: Lacks the two methyl groups on the nitrogen atoms, which may affect its chemical reactivity and biological activity.
N4,N4-dimethylpyrimidine-4,5-diamine: Lacks the morpholine ring, which may influence its solubility and interaction with biological targets.
2-chloro-4,5-diaminopyrimidine: Contains a chlorine atom instead of the morpholine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
4-N,4-N-dimethyl-2-morpholin-4-ylpyrimidine-4,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-14(2)9-8(11)7-12-10(13-9)15-3-5-16-6-4-15/h7H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXKVEJYXSFANN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090867-03-9 | |
Record name | N4,N4-dimethyl-2-(morpholin-4-yl)pyrimidine-4,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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